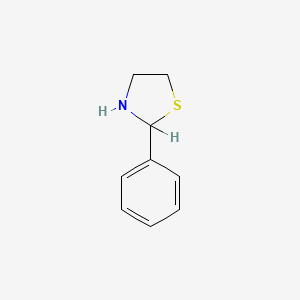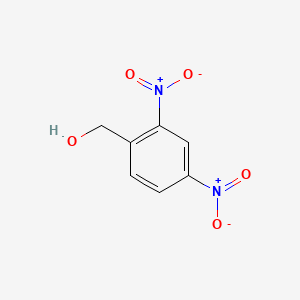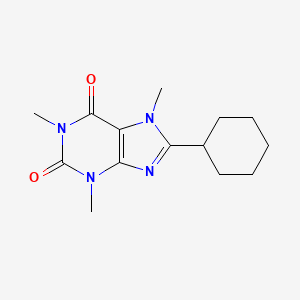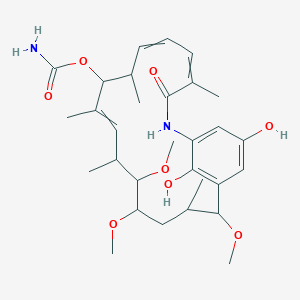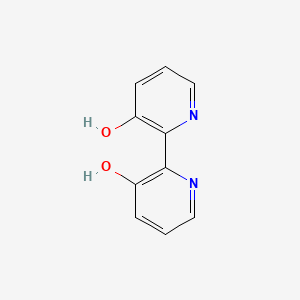
2,2'-Bipyridine-3,3'-diol
Übersicht
Beschreibung
2,2’-Bipyridine-3,3’-diol (BP(OH)2) is a molecule that has been used as a sensitive excited-state intramolecular proton transfer fluorophore . It forms complexes with many transition metals and has been used to assess different bile salt aggregates as potential biologically relevant host systems useful for carrying many sparingly water-soluble drug molecules .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine-3,3’-diol involves a seven-step process starting from commercially available materials. The key step in the synthesis is the O2-mediated oxidative homocoupling reaction of a chiral pyridine N-oxide . This process has been used to prepare the S,S enantiomer of the molecule .
Molecular Structure Analysis
The complex [Co (bpydiol-H) 3 ]·H2O, where bpydiol is 2,2’-bipyridine-3,3’-diol, features a simple octahedral tris-chelate complex that forms a honeycomb-like six-connected 3-D network of 4 9 6 6 topology through weak C–H⋯O hydrogen bonding .
Chemical Reactions Analysis
The reaction of 2,2’-bipyridine-3,3’-diol (H2L) and cis-Os (II) (bpy)2Cl2 (bpy = 2,2’-bipyridine) results in isomeric forms of [Os (II) (bpy)2 (HL (-))]ClO4, ClO4 and ClO4, because of the varying binding modes of partially deprotonated HL (-) .
Physical And Chemical Properties Analysis
The photophysical behavior of 2,2’-Bipyridine-3,3’-diol is significantly altered in response to the alteration of the immediate microenvironments .
Wissenschaftliche Forschungsanwendungen
Excited-State Intramolecular Proton Transfer (ESIPT)
2,2’-Bipyridine-3,3’-diol: is extensively studied for its ESIPT properties. This process is significant in the design of luminescent materials and electronic devices due to its solvatochromism, which helps in determining the microenvironment of various chemical and biological systems .
Organic Light-Emitting Diodes (OLEDs)
The compound’s ESIPT and thermally activated delayed fluorescence (TADF) properties make it a potential candidate for efficient OLEDs. Understanding the interplay between ESIPT and TADF is crucial for developing high-performance OLEDs .
Asymmetric Catalysis
2,2’-Bipyridine-3,3’-diol: derivatives have been applied in asymmetric catalysis, such as in the Zn(II)-catalyzed ethylation of aldehydes. This showcases the compound’s utility in synthesizing chiral molecules, which are important in pharmaceuticals .
Chiral Ligand Synthesis
The compound serves as a precursor for synthesizing chiral ligands. These ligands are vital in stereoselective synthesis, which is a cornerstone in creating drugs with specific enantiomeric forms .
Proton Transfer Dynamics in Lipid Vesicles
Research has explored the dynamics of proton transfer of 2,2’-Bipyridine-3,3’-diol in lipid vesicles. This study is relevant for understanding the behavior of proton transfer in biological membranes and could inform drug delivery systems .
Photostabilizers and Proton Transfer Lasers
Due to its photophysical properties, 2,2’-Bipyridine-3,3’-diol is also being investigated for its application in photostabilizers and the construction of proton transfer lasers. These applications are important for the development of new materials with enhanced stability and performance .
Wirkmechanismus
Target of Action
The primary target of 2,2’-Bipyridine-3,3’-diol (BP(OH)2) is the excited-state intramolecular proton transfer (ESIPT) process . This process is crucial in various chemical and biological processes and has extensive applications in the design of luminescent materials, the formation of photostabilizers, electronic devices, and the construction of proton transfer lasers .
Mode of Action
BP(OH)2 is a typical molecule with ESIPT and thermally activated delayed fluorescence (TADF) properties . It undergoes a barrierless single ESIPT process rather than the double ESIPT process with a barrier . The molecule’s interaction with its targets results in changes in its photophysical behavior, which is significantly altered in response to the alteration of the immediate microenvironments .
Biochemical Pathways
The ESIPT process in BP(OH)2 has been reported to take place as either a concerted or a stepwise protocol . In the concerted process, the direct generation of the diketo form through the abstraction of protons occurs in the order of 100 fs . In the two-step mechanism, first, the generation of the monoketo form from the dienol (DE) occurs in the time scale of 50 fs followed by the abstraction of the second proton in the timescale of 10 ps .
Pharmacokinetics
Its molecular weight is 18818 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of BP(OH)2’s action is the generation of efficient organic light-emitting diodes (OLEDs) . This is attributed to its high utilization of both singlet and triplet excitons . For conventional fluorescent OLEDs, only 25% singlet excitons are available, which causes low internal quantum efficiency .
Action Environment
The action of BP(OH)2 is influenced by environmental factors. Its photophysical behavior is significantly altered in response to the alteration of the immediate microenvironments . It has been used as a fluorescent marker in many self-assembled aggregates formed by various biomolecules .
Zukünftige Richtungen
The rich photophysics of the excited-state intramolecular proton transfer (ESIPT) process in 2,2’-Bipyridine-3,3’-diol (BP(OH)2) system has interested a lot of researchers from both the experimental and the theoretical sides . The resemblance of BP(OH)2 with Watson-Crick canonical base pairs of DNA has led to some interesting spectroscopic investigation . Several efforts have been made to arrive at a detailed mechanism of the ESIPT process that generates the “stepwise or concerted?” question, which has been a controversy for years .
Eigenschaften
IUPAC Name |
2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRKZBHLCOHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583574 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-3,3'-diol | |
CAS RN |
36145-03-6 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)
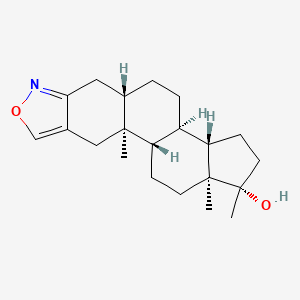
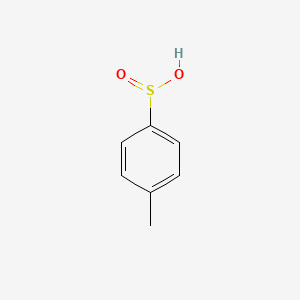
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)

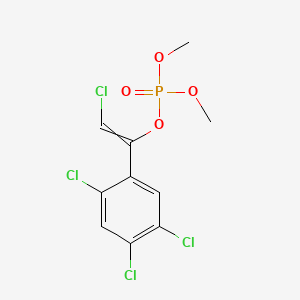

![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
